molecular formula C15H17N3O3S B1517254 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 1030429-68-5

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B1517254
CAS No.: 1030429-68-5
M. Wt: 319.4 g/mol
InChI Key: AOJCGOHMSZMZQG-UHFFFAOYSA-N
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Description

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior. The compound’s interaction with these receptors is believed to contribute to its pharmacological effects .

Mode of Action

this compound acts as an antagonist at dopamine and serotonin receptors . This means it binds to these receptors and blocks their activation by dopamine and serotonin, neurotransmitters that are naturally present in the brain. By blocking the activation of these receptors, the compound can modulate the neurotransmission of dopamine and serotonin, leading to changes in mood and behavior .

Biochemical Pathways

These pathways play a crucial role in mood regulation, and alterations in these pathways have been associated with various psychiatric conditions .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modifications of synaptic plasticity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Moreover, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and distribution within the body .

Properties

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(5-6-14(20)21)17-7-9-18(10-8-17)15-11-3-1-2-4-12(11)22-16-15/h1-4H,5-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJCGOHMSZMZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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